molecular formula C10H5FN2 B11916656 5-Fluoroisoquinoline-1-carbonitrile

5-Fluoroisoquinoline-1-carbonitrile

Katalognummer: B11916656
Molekulargewicht: 172.16 g/mol
InChI-Schlüssel: ICTFRQQJSRRRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoroisoquinoline-1-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C10H5FN2. It is characterized by the presence of a fluorine atom at the 5-position of the isoquinoline ring and a cyano group at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisoquinoline-1-carbonitrile typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Fluoroisoquinoline-1-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Fluoroisoquinoline-1-carbonitrile is unique due to the combination of the fluorine atom and the cyano group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C10H5FN2

Molekulargewicht

172.16 g/mol

IUPAC-Name

5-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H

InChI-Schlüssel

ICTFRQQJSRRRSI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2C#N)C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.